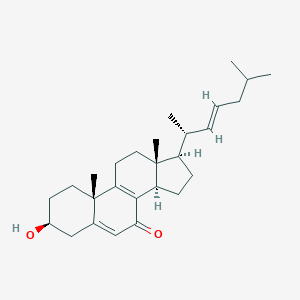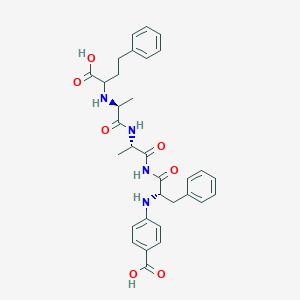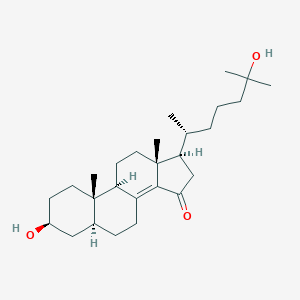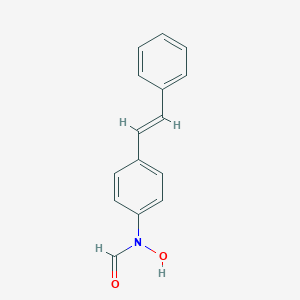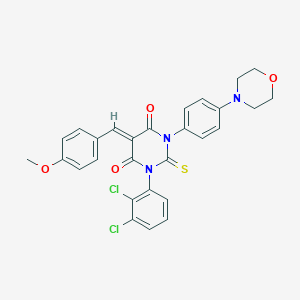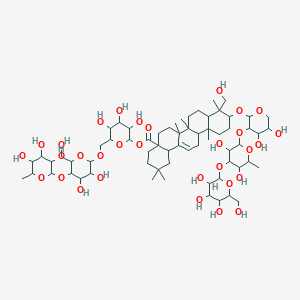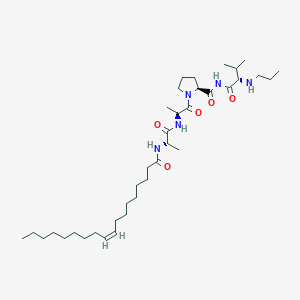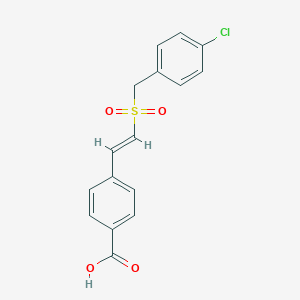
(S)-2-Amino-4-(hydroxyamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-4-(hydroxyamino)butanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a non-proteinogenic amino acid that has been studied for its potential therapeutic applications. DOPS is a precursor of norepinephrine and dopamine, two important neurotransmitters in the central nervous system.
Applications De Recherche Scientifique
DOPS has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPS has been shown to increase dopamine levels in the brain and improve motor symptoms in Parkinson's patients.
Another area of research is in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. DOPS has been shown to increase blood pressure and improve symptoms in patients with this condition.
DOPS has also been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and chronic fatigue syndrome.
Mécanisme D'action
DOPS acts as a precursor to norepinephrine and dopamine, two important neurotransmitters in the central nervous system. DOPS is converted to DOPA by the enzyme L-aromatic amino acid decarboxylase, and then to dopamine and norepinephrine by other enzymes. By increasing the levels of these neurotransmitters, DOPS may improve symptoms in conditions such as Parkinson's disease and orthostatic hypotension.
Biochemical and Physiological Effects:
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which can improve motor symptoms in Parkinson's disease patients. DOPS has also been shown to increase blood pressure, which can improve symptoms in patients with orthostatic hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DOPS in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. One limitation of using DOPS is its potential to interact with other medications and cause side effects.
Orientations Futures
Future research on DOPS could focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, research could focus on developing new synthesis methods for DOPS that are more efficient and cost-effective. Finally, research could focus on identifying potential side effects and drug interactions associated with DOPS use.
Méthodes De Synthèse
DOPS can be synthesized through the reaction of L-serine with 3,4-dihydroxyphenylalanine (DOPA) using the enzyme DOPA decarboxylase. The reaction yields DOPS and carbon dioxide.
Propriétés
Numéro CAS |
111821-59-1 |
|---|---|
Nom du produit |
(S)-2-Amino-4-(hydroxyamino)butanoic acid |
Formule moléculaire |
C124H180N34O31 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
Clé InChI |
VIWSVOOCJXAYRE-VKHMYHEASA-N |
SMILES isomérique |
C(CNO)[C@@H](C(=O)O)N |
SMILES |
C(CNO)C(C(=O)O)N |
SMILES canonique |
C(CNO)C(C(=O)O)N |
Synonymes |
4-HDABA 4-N-hydroxy-2,4-diaminobutyric acid 4-N-hydroxy-2,4-diaminobutyric acid hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





